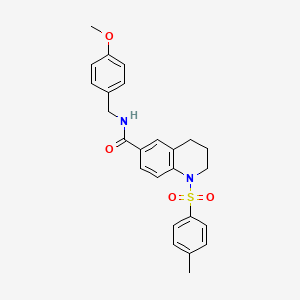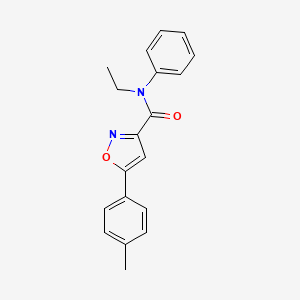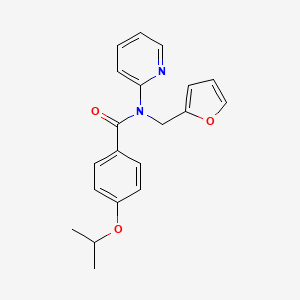
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE can be compared to other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares a similar methoxyphenyl group and is used in the synthesis of dyes and pharmaceuticals.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with applications in organic synthesis and medicinal chemistry.
The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26N2O4S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c1-18-5-12-23(13-6-18)32(29,30)27-15-3-4-20-16-21(9-14-24(20)27)25(28)26-17-19-7-10-22(31-2)11-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28) |
InChI Key |
UFKSLPQHSMAAIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362942.png)


![N-isobutyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362957.png)
![4-[(4-methylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B11362971.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B11362979.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B11362981.png)
![2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11362983.png)

![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B11363002.png)
![5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11363006.png)

![N-methyl-N-{[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11363016.png)

